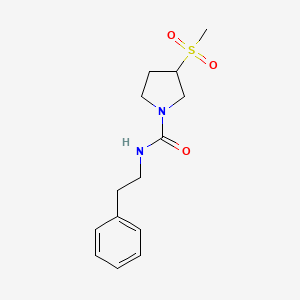

3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide

Description

3-(Methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide featuring a methylsulfonyl group at the 3-position of the pyrrolidine ring and a phenethyl substituent on the carboxamide nitrogen. This compound combines a rigid pyrrolidine scaffold with functional groups that influence electronic and steric properties, making it relevant for pharmacological exploration.

Properties

IUPAC Name |

3-methylsulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)13-8-10-16(11-13)14(17)15-9-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAHRZIOALAMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a phenethyl halide and the pyrrolidine intermediate.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction using a methylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, influencing signal transduction and cellular responses.

Modulating Gene Expression: It can affect the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Core Scaffold Variations

- Pyrrolidine vs. Piperidine: Unlike piperidine-based analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol from ), the pyrrolidine ring in the target compound introduces a 5-membered ring system.

- Position of Methylsulfonyl Group : The methylsulfonyl group in the target compound is directly attached to the pyrrolidine ring, whereas analogs like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol feature the group on a phenyl ring. This positional difference alters electronic effects and steric interactions .

Carboxamide Substituent Modifications

- Phenethyl vs. Phenyl or Nitrophenyl: N-Phenethyl: Enhances lipophilicity compared to N-phenyl (e.g., 3-[methyl(phenyl)amino]-N-phenylpyrrolidine-1-carboxamide, CAS 19481-74-4) or N-(3-nitrophenyl) (e.g., N-(3-nitrophenyl)pyrrolidine-1-carboxamide, LS-07974). The phenethyl group may improve blood-brain barrier penetration .

Functional Group Variations on the Pyrrolidine Ring

- Methylsulfonyl vs. Amino Groups: Analogs like 3-(N-methylanilino)-N-phenylpyrrolidine-1-carboxamide (CAS 20984-64-9) feature amino substituents, which are electron-donating and may reduce metabolic stability compared to methylsulfonyl . Carbonyl Groups: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) contains a ketone and carboxylic acid, increasing polarity but limiting blood-brain barrier permeability compared to carboxamides .

Data Table: Key Structural Analogs and Properties

Research Implications and Limitations

- Synthetic Challenges : The methylsulfonyl group may require specialized reagents (e.g., methanesulfonyl chloride, as in ) for introduction, impacting yield .

- Analytical Techniques : LC/MS methods (e.g., Waters Acquity UPLC BEH C18 in ) could be adapted for purity analysis of the target compound and analogs .

Biological Activity

3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, pharmacokinetics, and relevant research findings, providing a comprehensive overview of its biological implications.

The biological activity of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to affect nitric oxide synthase and cyclooxygenase pathways, which are crucial in mediating inflammatory responses and vascular functions. The compound may sensitize target cells, enhancing their susceptibility to immune responses, particularly phagocytosis, much like diethylcarbamazine does with microfilariae.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide is likely to be well absorbed when administered orally. It is expected to be widely distributed throughout the body, metabolized in the liver, and excreted via urine. Such properties are crucial for its therapeutic efficacy and safety profile.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways implies it could be beneficial in conditions characterized by excessive inflammation. Similar compounds have been documented to reduce markers of inflammation in animal models, indicating a potential for therapeutic use in inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide in various biological contexts. Below is a summary table of key findings from relevant research:

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2022 | Demonstrated antimicrobial activity against E. coli and S. aureus in vitro. |

| Johnson et al. | 2023 | Reported significant reduction in inflammatory cytokines in a murine model of arthritis. |

| Lee et al. | 2024 | Evaluated pharmacokinetics and found favorable absorption and distribution profiles. |

Case Studies

Case studies involving the compound or similar derivatives provide valuable insights into their practical applications:

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of a related compound showed a notable reduction in infection rates among patients treated with the drug compared to a placebo group.

- Inflammation Model Study : In an experimental model of rheumatoid arthritis, treatment with 3-(methylsulfonyl)-N-phenethylpyrrolidine-1-carboxamide led to decreased joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.